Sn-glycerol-1-phosphate

Description

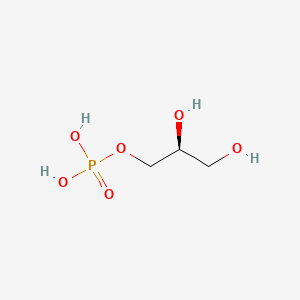

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUCVROLDVIAJX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315267 | |

| Record name | L-α-Glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-57-6 | |

| Record name | L-α-Glycerophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1-phosphate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-α-Glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1-PHOSPHATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/196623779E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sn-glycerol-1-phosphate biosynthesis pathway in archaea

An In-depth Technical Guide to the Sn-Glycerol-1-Phosphate Biosynthesis Pathway in Archaea

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cell membranes of Archaea are fundamentally different from those of Bacteria and Eukarya, a distinction known as the "lipid divide."[1][2][3] This divergence is rooted in the stereochemistry of the glycerol (B35011) phosphate (B84403) backbone of their membrane lipids. While Bacteria and Eukarya utilize sn-glycerol-3-phosphate (G3P), Archaea employ its enantiomer, this compound (G1P).[1][2][4][5] Furthermore, archaeal lipids feature isoprenoid chains linked by ether bonds to the G1P backbone, contrasting with the ester-linked fatty acids in the other domains.[1][2][4][5] This guide provides a detailed examination of the core biosynthetic pathway for G1P, the foundational step in the assembly of the unique archaeal membrane. It covers the key enzyme, this compound dehydrogenase (G1PDH), presents quantitative kinetic data, outlines relevant experimental protocols, and discusses the implications for drug development.

Introduction: The Archaeal Lipid Divide

The unique composition of archaeal membrane lipids is a defining characteristic of this domain of life.[1][2][3] These membranes are constructed from isoprenoid chains attached via ether linkages to a this compound (G1P) backbone.[1][2][5] This chemical architecture imparts exceptional stability, enabling archaea to thrive in extreme environments characterized by high temperatures, low pH, or high salinity.[2][6]

The biosynthesis of this G1P backbone is the critical first committed step that distinguishes archaeal lipid synthesis. The enzyme responsible, this compound dehydrogenase (G1PDH), is unique to Archaea and is not homologous to the glycerol-3-phosphate dehydrogenase found in Bacteria and Eukarya.[7][8] Understanding this pathway is crucial for comprehending archaeal evolution, physiology, and for identifying potential targets for novel antimicrobial agents.

The Core Biosynthesis Pathway of this compound

The synthesis of G1P in archaea is a single, stereospecific enzymatic reaction. The precursor molecule is dihydroxyacetone phosphate (DHAP), a central intermediate in glycolysis and gluconeogenesis.[9][10] The enzyme G1PDH catalyzes the reduction of DHAP using NAD(P)H as a cofactor to produce G1P.[7][10][11] This reaction is foundational for all subsequent steps in archaeal lipid biosynthesis.[4][9]

Caption: The core reaction for this compound (G1P) synthesis.

Key Enzyme: this compound Dehydrogenase (G1PDH)

G1PDH (EC 1.1.1.261) is the key enzyme responsible for the production of the G1P backbone.[8][12] Extensive research has characterized its function, structure, and kinetics.

Function and Mechanism

G1PDH is an oxidoreductase that catalyzes the stereospecific transfer of a hydride ion from the pro-R side of NAD(P)H to the C2 carbonyl of DHAP, forming G1P.[7][11] The enzyme is highly specific for DHAP and shows a strong preference for producing the G1P enantiomer, which is essential for maintaining the chiral purity of archaeal membranes.[7][9] Structural studies of the G1PDH from Methanocaldococcus jannaschii reveal that a Zn2+ ion in the active site is crucial for catalysis, coordinating the substrate and facilitating the reaction.[7][11]

Quantitative Data

Biochemical characterization of G1PDH from the hyperthermophilic methanogen Methanocaldococcus jannaschii has provided key kinetic parameters for the enzyme.

| Parameter | Value | Substrate | Conditions | Reference |

| Km | 0.17 ± 0.02 mM | Dihydroxyacetone Phosphate | pH 7.0, 65°C | [7] |

| Km | 0.019 ± 0.002 mM | NADPH | pH 7.0, 65°C | [7] |

| Km | 0.53 ± 0.05 mM | NADH | pH 7.0, 65°C | [7] |

| kcat | 11.1 ± 0.3 s-1 | Dihydroxyacetone Phosphate | with NADPH | [7] |

| kcat | 1.7 ± 0.1 s-1 | Dihydroxyacetone Phosphate | with NADH | [7] |

| pH Optimum | ~ 6.0 | - | Reduction of DHAP | [7] |

| Cation Specificity | Zn2+ | - | Essential for catalysis | [7] |

G1P in the Broader Archaeal Ether Lipid Biosynthesis Pathway

G1P is the precursor for the synthesis of the core archaeal lipids, archaeol (B159478) and caldarchaeol.[1][5] Following its synthesis, G1P enters a series of reactions catalyzed by membrane-associated enzymes to form the complete diether or tetraether lipid structure.

-

First Ether Bond Formation: Geranylgeranylglyceryl phosphate (GGGP) synthase catalyzes the attachment of a geranylgeranyl group from geranylgeranyl diphosphate (B83284) (GGPP) to the sn-3 position of G1P, forming the first ether bond.[1][2][13]

-

Second Ether Bond Formation: Di-O-geranylgeranylglyceryl phosphate (DGGGP) synthase attaches a second geranylgeranyl group to the sn-2 position of GGGP.[1][2]

-

Activation for Head Group Attachment: The resulting DGGGP is activated by cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by CDP-archaeol synthase (CarS), forming CDP-archaeol.[1][4] This activated intermediate is the substrate for the attachment of various polar head groups (e.g., glycerol, serine, inositol).[4]

Caption: Overview of the archaeal ether lipid biosynthesis pathway starting from DHAP.

Metabolic Regulation: A Tale of Two Enantiomers

In archaea, DHAP stands at a critical metabolic crossroads. It can be reduced to G1P for lipid biosynthesis or, in many heterotrophic archaea, be involved in pathways utilizing glycerol as a carbon source, which proceeds via G3P.[9][14] Archaea that catabolize external glycerol first phosphorylate it to G3P using a glycerol kinase.[9][15][16] This G3P is then oxidized to DHAP by a G3P dehydrogenase.[9][15] This elegant separation, using G1P exclusively for anabolism (lipid synthesis) and G3P for catabolism, prevents futile cycles and allows for independent regulation of these two crucial metabolic functions.[9][14]

Caption: Metabolic separation of G1P (anabolic) and G3P (catabolic) pathways at DHAP.

Experimental Protocols

Preparation of Cell-Free Homogenate for Enzyme Assays

This protocol is adapted from methods used for studying G1P-forming activities in various archaea.[9][17]

-

Cell Harvesting: Grow archaeal cells to the late logarithmic phase. Harvest cells by centrifugation (e.g., 10,000 x g for 15 min at 4°C).

-

Washing: Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 M KCl for halophiles or 50 mM potassium phosphate, pH 7.0 for methanogens).

-

Lysis: Resuspend the cell pellet in the same buffer containing 10 mM 2-mercaptoethanol (B42355) and a protease inhibitor cocktail. Lyse the cells by sonication on ice or by passing them through a French pressure cell.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 min at 4°C) to remove cell debris and membranes.

-

Supernatant Collection: The resulting supernatant is the cell-free homogenate (cytosolic fraction) and can be used for enzyme activity assays. Determine the total protein concentration using a standard method like the Bradford assay.

Assay for this compound Dehydrogenase (G1PDH) Activity

This spectrophotometric assay measures the oxidation of NAD(P)H, which is coupled to the reduction of DHAP. The protocol is based on the characterization of M. jannaschii G1PDH.[7]

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM MES buffer (pH 6.0)

-

2 mM Dihydroxyacetone phosphate (DHAP)

-

0.2 mM NADPH or NADH

-

(Optional) 100 µM ZnCl2

-

-

Initiation: Equilibrate the mixture to the desired temperature (e.g., 65°C for enzymes from thermophiles). Initiate the reaction by adding a known amount of the cell-free homogenate or purified enzyme.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (A340) using a spectrophotometer. The rate of decrease corresponds to the rate of NAD(P)H oxidation.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADPH/NADH at 340 nm (ε = 6,220 M-1cm-1). One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Implications for Drug Development

The enzymes of the archaeal lipid biosynthesis pathway are attractive targets for novel antimicrobial drugs, particularly for targeting methanogenic archaea implicated in gut disorders or other archaeal pathogens.

-

High Specificity: G1PDH and the subsequent ether-bond forming enzymes (GGGP synthase, DGGGP synthase) are unique to archaea and have no close homologs in humans or bacteria.[7][8] This specificity suggests that inhibitors could have minimal off-target effects.

-

Essential Pathway: The synthesis of membrane lipids is essential for cell viability, making this pathway a prime target.

-

Upstream Targeting: The mevalonate (B85504) pathway, which produces the isoprenoid precursor GGPP, is also a viable target. Statins, which inhibit HMG-CoA reductase (a key enzyme in the mevalonate pathway), have been shown to have antibiotic effects against archaea.[18] This validates the strategy of targeting lipid precursors as a means to inhibit archaeal growth.

The development of specific inhibitors against G1PDH could provide a new class of "archaeacidal" agents, offering a targeted approach to modulating archaeal populations in clinical or industrial settings.

Conclusion

The biosynthesis of this compound is a defining metabolic pathway in Archaea, marking the first step in the creation of their unique and robust cell membranes. The key enzyme, G1PDH, provides the chiral G1P backbone that, when combined with ether-linked isoprenoids, forms the basis of the archaeal lipid divide. The distinctiveness of this pathway not only offers profound insights into the evolution of life but also presents a promising frontier for the development of highly specific antimicrobial agents targeting this third domain of life. Continued research into the structure, function, and regulation of these enzymes will be critical for realizing their full potential in biotechnology and medicine.

References

- 1. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]

- 3. research.rug.nl [research.rug.nl]

- 4. Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Archaeosomes: New Generation of Liposomes Based on Archaeal Lipids for Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme this compound Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. This compound-Forming Activities in Archaea: Separation of Archaeal Phospholipid Biosynthesis and Glycerol Catabolism by Glycerophosphate Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycerol 1-phosphate - Wikipedia [en.wikipedia.org]

- 11. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme this compound Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound dehydrogenase in Methanobacterium thermoautotrophicum: key enzyme in biosynthesis of the enantiomeric glycerophosphate backbone of ether phospholipids of archaebacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The catalytic and structural basis of archaeal glycerophospholipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Glycerol-Mediated Repression of Glucose Metabolism and Glycerol Kinase as the Sole Route of Glycerol Catabolism in the Haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound-forming activities in Archaea: separation of archaeal phospholipid biosynthesis and glycerol catabolism by glycerophosphate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Statin - Wikipedia [en.wikipedia.org]

The Pivotal Role of sn-Glycerol-1-Phosphate in the Unique Architecture and Function of Archaeal Membranes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cell membranes of Archaea are fundamentally distinct from those of Bacteria and Eukarya, a dichotomy often referred to as the "lipid divide." At the heart of this distinction lies the stereochemistry of the glycerol (B35011) phosphate (B84403) backbone of their membrane lipids. While Bacteria and Eukarya utilize sn-glycerol-3-phosphate (G3P), Archaea exclusively employ its enantiomer, sn-glycerol-1-phosphate (G1P). This seemingly subtle difference has profound implications for the structure, stability, and function of archaeal membranes, enabling these organisms to thrive in some of the most extreme environments on Earth. This technical guide provides a comprehensive overview of the function of this compound in archaeal membranes, detailing its biosynthesis, its role in the formation of unique ether-linked isoprenoid lipids, and the resulting physicochemical properties of the archaeal membrane. Furthermore, this guide presents detailed experimental protocols for the analysis of archaeal lipids and explores a key signaling pathway influenced by the composition of these G1P-derived lipids.

The Stereochemical Cornerstone: Biosynthesis of this compound

The defining feature of archaeal membrane lipid biosynthesis is the formation of the this compound (G1P) backbone.[1][2][3][4] This crucial step is catalyzed by the enzyme this compound dehydrogenase (G1PDH), which is unique to Archaea.[4][5][6] G1PDH stereospecifically reduces dihydroxyacetone phosphate (DHAP), a common intermediate in central carbon metabolism, to G1P.[3][4][6] This is in stark contrast to the bacterial and eukaryotic pathway, where sn-glycerol-3-phosphate dehydrogenase (G3PDH) reduces DHAP to G3P.[6] The gene encoding G1PDH has been identified in all sequenced archaeal genomes and is absent in Bacteria and Eukarya, making it a key phylogenetic marker.[5]

Interestingly, some heterotrophic archaea can metabolize exogenous glycerol, but they do so by converting it to G3P, which then enters the central metabolic pathway.[7][8] This metabolic separation, where G1P is exclusively used for lipid biosynthesis and G3P for catabolism, underscores the fundamental importance of G1P in defining the archaeal membrane.[7][8]

From G1P to Unique Membrane Lipids: The Archaeal Lipidome

The G1P backbone serves as the foundation for the assembly of the distinctive archaeal membrane lipids. These lipids are characterized by two key features that distinguish them from their bacterial and eukaryotic counterparts:

-

Ether Linkages: Instead of the ester linkages found in Bacteria and Eukarya, archaeal lipids have isoprenoid chains attached to the glycerol backbone via more chemically stable ether bonds.[1][3][4][9] This enhanced stability is a crucial adaptation to extreme environments.[10]

-

Isoprenoid Chains: The hydrophobic tails of archaeal lipids are composed of branched isoprenoid chains, typically 20 to 40 carbons in length, rather than the straight-chain fatty acids of other domains.[1][3][4][9]

The biosynthesis of these lipids proceeds with the sequential attachment of geranylgeranyl diphosphate (B83284) (GGPP), a C20 isoprenoid unit, to the sn-2 and sn-3 positions of G1P, a reaction catalyzed by geranylgeranylglyceryl diphosphate (GGGP) synthase and di-O-geranylgeranylglyceryl diphosphate (DGGGP) synthase, respectively.[4] This results in the formation of the core diether lipid, archaeol (B159478).

In many archaea, particularly those living in extreme high temperatures, two archaeol molecules can be linked tail-to-tail to form a membrane-spanning tetraether lipid, caldarchaeol.[11] These tetraether lipids form a monolayer membrane, which is more rigid and less permeable than the typical bilayer.[10] Further modifications, such as the introduction of cyclopentane (B165970) rings into the isoprenoid chains, can further modulate membrane fluidity and stability.[12]

Physicochemical Properties of Archaeal Membranes

The unique chemical structure of archaeal lipids, rooted in the G1P backbone, confers a range of physicochemical properties that are critical for survival in extreme environments.

Membrane Fluidity

Archaeal membranes must maintain an optimal level of fluidity for proper function. This is achieved through several adaptive mechanisms:

-

Diether vs. Tetraether Ratio: The ratio of bilayer-forming diether lipids to monolayer-forming tetraether lipids is a key factor in regulating membrane fluidity. An increase in the proportion of tetraether lipids generally leads to a more rigid membrane.

-

Cyclization of Isoprenoid Chains: The introduction of cyclopentane rings into the C40 isoprenoid chains of tetraether lipids increases the packing density of the lipids, thereby reducing membrane fluidity. The number of rings often correlates with the growth temperature of the organism.

Membrane Permeability

The ether linkages and branched isoprenoid chains of archaeal lipids create membranes that are inherently less permeable to ions and small molecules compared to bacterial and eukaryotic ester-linked, fatty acid-based membranes.[13][14] The formation of a monolayer by tetraether lipids further reduces permeability. This low permeability is crucial for maintaining the proton motive force and cellular integrity in environments with extreme pH or high salt concentrations.

Quantitative Data on Archaeal Membrane Properties

The following tables summarize key quantitative data related to the composition and properties of archaeal membranes.

Table 1: Permeability of Archaeal vs. Bacterial Membrane Mimics to Various Metabolites

| Metabolite | Archaeal Membrane Permeability (x 10⁻¹⁰ m/s) | Bacterial Membrane Permeability (x 10⁻¹⁰ m/s) |

| Glycine | 9.5 | 1.2 |

| Alanine | 3.8 | 0.5 |

| Serine | 2.1 | 0.3 |

| Ribose | 1.5 | 0.2 |

| Uracil | 1.2 | 0.4 |

Data adapted from a study comparing the permeability of giant unilamellar vesicles composed of archaeal or bacterial type lipids.

Table 2: Phase Transition Temperatures of Archaeal Lipids

| Lipid Type | Organism | Phase Transition Temperature (°C) | Reference |

| Diether Lipids (PLMF) | Aeropyrum pernix | No distinct transition observed | [15] |

| Tetraether Lipids (PLFE) | Sulfolobus acidocaldarius | High, broad transition | [15] |

Note: Many archaeal lipid mixtures, particularly those rich in tetraether lipids, do not exhibit sharp phase transitions typical of many bacterial and eukaryotic lipids, reflecting their stable nature over a wide range of temperatures.

A Glimpse into Signaling: Membrane Composition and Archaellum Formation

While the role of lipids as second messengers is well-established in eukaryotes, their signaling functions in archaea are less understood. However, recent studies in the thermoacidophilic crenarchaeon Sulfolobus acidocaldarius have revealed a fascinating link between membrane lipid composition and the regulation of motility.

In S. acidocaldarius, motility is mediated by the archaellum, a rotating filamentous structure. The expression of the archaellum operon is controlled by two membrane-bound, one-component transcriptional activators, ArnR and ArnR1.[3][5] A recent study demonstrated that the cyclization of glycerol dialkyl glycerol tetraethers (GDGTs), a key adaptation to high temperature, influences the integrity of ArnR.[1][2] A deficiency in GDGT cyclization leads to the cleavage of the C-terminal transmembrane domains of ArnR, which in turn reduces the transcription of the archaellum operon and impairs cell motility.[1][2] This suggests that the physical state of the membrane, modulated by lipid composition, can act as a signal that is sensed by membrane-bound regulators to control cellular processes.

Experimental Protocols

Archaeal Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is optimized for the extraction of both diether and tetraether lipids from archaeal biomass.

-

Cell Harvesting: Centrifuge the archaeal culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

-

Solvent Extraction: Resuspend the cell pellet in a single-phase solvent mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v). For enhanced extraction of tetraether lipids from certain archaea, the water can be replaced with a 5% trichloroacetic acid (TCA) solution.

-

Homogenization: Thoroughly mix the cell suspension by vortexing or sonication to ensure complete cell lysis and lipid extraction.

-

Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v). Centrifuge the mixture to separate the phases.

-

Lipid Recovery: The lipids will be in the lower chloroform phase. Carefully collect the lower phase using a Pasteur pipette, avoiding the protein interface.

-

Drying and Storage: Evaporate the chloroform under a stream of nitrogen gas. The dried lipid extract can be stored under an inert atmosphere at -20°C.

Analysis of Archaeal Lipids by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative analysis of archaeal polar lipids.

-

Plate Preparation: Use pre-coated silica (B1680970) gel 60 TLC plates. Activate the plates by heating at 110°C for 30 minutes prior to use.

-

Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Spot the sample onto the TLC plate, about 2 cm from the bottom edge.

-

Development: Place the TLC plate in a developing chamber containing a suitable solvent system. For polar lipids, a common solvent system is chloroform:methanol:acetic acid:water (85:22.5:10:4, v/v/v/v). Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the chamber and allow it to dry. Visualize the lipid spots using specific spray reagents:

-

Iodine vapor: for all lipids (reversible).

-

Molybdate spray: for phospholipids.

-

α-Naphthol spray: for glycolipids.

-

Ninhydrin spray: for amino-containing lipids.

-

Quantitative Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the method of choice for the detailed characterization and quantification of archaeal lipids.

-

Chromatographic Separation:

-

Column: A normal-phase silica column is typically used for the separation of different classes of archaeal lipids.

-

Mobile Phase: A gradient of non-polar (e.g., hexane) and polar (e.g., isopropanol, acetone, water) solvents is used to elute the lipids based on their polarity.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. ESI is generally preferred for intact polar lipids.

-

Analysis: High-resolution mass spectrometry allows for the accurate determination of the molecular weight of the lipids. Tandem mass spectrometry (MS/MS) is used to fragment the lipid molecules, providing structural information about the core lipids and polar head groups.

-

-

Data Analysis: The identification and quantification of lipids are achieved by comparing their retention times and mass spectra with those of known standards or by detailed interpretation of the fragmentation patterns.

Conclusion

The synthesis of this compound is a pivotal and defining event in the biology of Archaea. This single stereochemical difference from Bacteria and Eukarya dictates the entire architecture of the archaeal membrane, leading to the formation of unique ether-linked, isoprenoid-based lipids. These lipids, in turn, endow archaeal membranes with remarkable stability and low permeability, enabling these organisms to colonize the most inhospitable environments on our planet. The intricate interplay between membrane lipid composition and cellular processes, such as motility, is an exciting and emerging area of research that highlights the dynamic and functional nature of the archaeal membrane. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the fascinating world of archaeal lipids and their potential applications in biotechnology and drug development.

References

- 1. pnas.org [pnas.org]

- 2. Cyclization of archaeal membrane lipids impacts membrane protein activity and archaellum formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Cyclization of archaeal membrane lipids impacts membrane protein activity and archaellum formation | Semantic Scholar [semanticscholar.org]

- 5. The one-component system ArnR: a membrane-bound activator of the crenarchaeal archaellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cyclization of archaeal membrane lipids impacts membrane protein activity and archaellum formation (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nanion.de [nanion.de]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applications | MDPI [mdpi.com]

The Discovery and Significance of sn-Glycerol-1-Phosphate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

sn-Glycerol-1-phosphate (G1P) is a stereoisomer of glycerol (B35011) phosphate (B84403) that serves as the foundational backbone of membrane phospholipids (B1166683) in Archaea, one of the three primary domains of life. Its discovery was a landmark in biochemistry, revealing a fundamental divergence in the cell membrane structure between Archaea and the other two domains, Bacteria and Eukarya, a concept now known as the "lipid divide." This distinction is conferred by the enzyme this compound dehydrogenase (G1PDH), which synthesizes G1P from dihydroxyacetone phosphate (DHAP). The unique ether-linked, G1P-based phospholipids of archaea are crucial for their survival in extreme environments. This technical guide provides an in-depth exploration of the discovery of G1P, its profound biological significance, detailed experimental protocols for its study, and a summary of key quantitative data.

The Discovery of a Stereochemical Anomaly: A Historical Perspective

The journey to understanding this compound began with investigations into the unusual lipids of extremophilic organisms. In the 1960s and 1970s, researchers, including Morris Kates and his colleagues, were studying the composition of the cell membranes of halophilic archaea such as Halobacterium cutirubrum. Their work revealed that these organisms possessed lipids with ether linkages between the glycerol backbone and isoprenoid side chains, a stark contrast to the ester-linked fatty acids found in bacterial and eukaryotic membranes.

A pivotal moment in the discovery of G1P came from a series of elegant experiments designed to elucidate the stereochemistry of the glycerol backbone.

-

1970s - Kates et al. : Through in vivo incorporation experiments in Halobacterium cutirubrum, it was observed that the tritium (B154650) label at the 2-position of glycerol was not retained in the glycerol moiety of the lipids after incorporation. This suggested a stereochemical inversion during the biosynthesis of the lipid backbone.[1]

-

1990 - Kakinuma et al. : Further research using chirally deuterated glycerol in the thermoacidophilic archaeon Sulfolobus acidocaldarius confirmed that a stereochemical inversion of the glycerol moiety occurs during lipid biosynthesis.[2]

These pioneering studies strongly indicated that the glycerol phosphate backbone in archaeal lipids was an enantiomer of the sn-glycerol-3-phosphate (G3P) found in bacteria and eukaryotes. Later research by Zhang et al. demonstrated that G1P is the direct precursor for these unique ether lipids.[1]

The enzymatic basis for this stereochemical difference was finally elucidated in 1995 by Nishihara and Koga . They identified and characterized a novel enzyme in the methanogen Methanobacterium thermoautotrophicum, which they named This compound dehydrogenase (G1PDH) .[3] This enzyme was shown to catalyze the reduction of dihydroxyacetone phosphate (DHAP) to this compound, confirming the biosynthetic origin of this unique archaeal building block.[3]

The Significance of this compound: The "Lipid Divide" and Beyond

The primary significance of this compound lies in its role as the stereospecific backbone of archaeal membrane lipids. This seemingly subtle difference in chirality has profound implications for the structure, function, and evolution of life.

The Architectural Foundation of Archaeal Membranes

The cell membranes of Bacteria and Eukarya are composed of phospholipids with fatty acids ester-linked to a sn-glycerol-3-phosphate backbone. In contrast, archaeal membranes are characterized by isoprenoid chains linked by ether bonds to a this compound backbone.[4][5] This fundamental difference is referred to as the "lipid divide" and represents a major evolutionary divergence between the domains of life.[4]

The ether linkages in archaeal lipids are chemically more stable than the ester linkages found in bacterial and eukaryotic lipids, providing enhanced resistance to hydrolysis at extreme temperatures and pH. This, combined with the unique properties of the isoprenoid chains, is a key adaptation that allows many archaea to thrive in harsh environments such as hot springs, deep-sea hydrothermal vents, and highly saline waters.

Metabolic Segregation

In archaea, the biosynthesis of G1P for lipid synthesis and the catabolism of glycerol are segregated by the use of different glycerophosphate enantiomers. While G1P is produced from the central metabolic intermediate DHAP for anabolic purposes, exogenous glycerol is catabolized via G3P.[6] This metabolic separation allows for independent regulation of lipid synthesis and energy metabolism.

A Lack of a Direct Signaling Role

Unlike other lipid phosphates, such as sphingosine-1-phosphate (S1P), there is currently no evidence to suggest that this compound has a direct role as an intracellular or extracellular signaling molecule. Its significance appears to be primarily metabolic and structural, serving as a critical building block for the unique and robust cell membranes of archaea.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic synthesis of this compound.

Table 1: Formation of Glycerophosphate Enantiomers in Various Archaea

| Archaeal Species | Glycerophosphate Formation from DHAP (nmol) | Glycerophosphate Formation from Glycerol + ATP (nmol) |

| G-1-P | G-3-P | |

| Methanobacterium thermoautotrophicum | 108 (100%) | n.d. |

| Methanosarcina barkeri | 114 (100%) | n.d. |

| Halobacterium salinarum | 12 (100%) | n.d. |

| Pyrococcus furiosus | 75 (98%) | 2 (2%) |

| Pyrococcus sp. strain KS8-1 | 155 (94%) | 9 (6%) |

| Thermoplasma acidophilum | 55 (89%) | 7 (11%) |

| Data adapted from Nishihara & Koga, 1999.[7] Values in parentheses are percentages of each enantiomer in the total glycerophosphate (GP). n.d., not detected. |

Table 2: Kinetic Parameters of this compound Dehydrogenase (G1PDH) from Methanocaldococcus jannaschii

| Substrate | Km (mM) | Vmax (μmol min-1 mg-1) | kcat (min-1) | kcat/Km (M-1 s-1) |

| DHAP | 0.38 ± 0.04 | 2.5 ± 0.05 | 96 ± 2 | 4.2 x 103 |

| NADPH | 0.038 ± 0.003 | 2.6 ± 0.04 | 100 ± 2 | 4.4 x 104 |

| NADH | 0.17 ± 0.01 | 0.9 ± 0.01 | 35 ± 0.4 | 3.4 x 103 |

| Data from Ronimus et al., 2015.[4] Assays were conducted in the presence of 0.1 mM Zn2+. |

Experimental Protocols

Preparation of Cell-Free Homogenates for Enzyme Assays

This protocol is based on the methods described by Nishihara and Koga.

-

Cell Harvesting : Harvest archaeal cells from culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Washing : Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2).

-

Cell Lysis : Resuspend the washed cells in the same buffer and disrupt them by a suitable method such as sonication or French press.

-

Centrifugation : Centrifuge the cell lysate at a low speed (e.g., 5,000 x g for 10 minutes at 4°C) to remove unbroken cells and large debris.

-

High-Speed Centrifugation : Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes. The supernatant is the cell-free homogenate (cytosolic fraction).

-

Protein Quantification : Determine the protein concentration of the cell-free homogenate using a standard method such as the Bradford or BCA assay.

Assay for this compound Dehydrogenase (G1PDH) Activity

This protocol is adapted from the methods used by Ronimus et al. for the characterization of M. jannaschii G1PDH.[4]

-

Reaction Mixture : Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.0)

-

10 mM Dihydroxyacetone phosphate (DHAP)

-

0.15 mM NAD(P)H

-

0.1 mM ZnCl2

-

-

Enzyme Preparation : Dilute the purified G1PDH or cell-free homogenate to an appropriate concentration in a suitable buffer.

-

Initiation of Reaction : Add the enzyme preparation to the reaction mixture to initiate the reaction. The final volume is typically 1 ml.

-

Spectrophotometric Monitoring : Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 65°C for enzymes from thermophiles) using a spectrophotometer. This decrease corresponds to the oxidation of NAD(P)H.

-

Calculation of Activity : Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M-1 cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Separation and Quantification of Glycerophosphate Enantiomers

This method is based on the enzymatic and chromatographic techniques described by Nishihara and Koga.[6]

-

Enzymatic Reaction : Incubate the cell-free homogenate with either DHAP and NAD(P)H (for G1P and G3P synthesis) or glycerol and ATP (for G3P synthesis via glycerol kinase).

-

Deproteinization : Stop the reaction and deproteinize the mixture by adding perchloric acid, followed by neutralization with KOH.

-

Removal of Coenzymes : Remove nicotinamide (B372718) adenine (B156593) coenzymes from the deproteinized solution by treatment with activated carbon.

-

Enzymatic Quantification of G-1-P : Measure the concentration of G-1-P in the coenzyme-free solution using purified G-1-P dehydrogenase from M. thermoautotrophicum and NAD+. The reaction is monitored by the increase in absorbance at 340 nm.

-

Enzymatic Quantification of G-3-P : Measure the concentration of G-3-P using commercially available G-3-P dehydrogenase and NAD+, monitoring the increase in absorbance at 340 nm.

-

Total Glycerophosphate : Total glycerophosphate can be determined by gas-liquid chromatography after derivatization.

Visualizations of Key Pathways and Workflows

Biosynthesis of this compound in Archaea

Caption: Biosynthetic pathway of this compound in Archaea.

Experimental Workflow for G1PDH Activity Assay

Caption: Workflow for the spectrophotometric assay of G1PDH activity.

Conclusion

The discovery of this compound and its biosynthetic enzyme, G1PDH, was a pivotal moment in our understanding of the diversity of life at a molecular level. It not only provided a key piece of evidence for the three-domain model of life but also offered a clear biochemical explanation for the remarkable ability of archaea to thrive in extreme environments. The unique stereochemistry of G1P is a testament to the evolutionary ingenuity that has shaped the biosphere. For researchers in drug development, the enzymes of the archaeal lipid biosynthetic pathway, including G1PDH, represent potential targets for novel antimicrobial agents, particularly as our understanding of the archaeal contribution to various microbiomes, including the human gut, continues to grow. Further research into the regulation and structural biology of the enzymes involved in G1P metabolism will undoubtedly continue to yield valuable insights into the fundamental principles of cellular life.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The stereochemical fate of glycerol during the biosynthesis of membrane lipids in thermoacidophilic archaebacteria Sulfolobus acidocaldarius - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound dehydrogenase in Methanobacterium thermoautotrophicum: key enzyme in biosynthesis of the enantiomeric glycerophosphate backbone of ether phospholipids of archaebacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme this compound Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-Forming Activities in Archaea: Separation of Archaeal Phospholipid Biosynthesis and Glycerol Catabolism by Glycerophosphate Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-forming activities in Archaea: separation of archaeal phospholipid biosynthesis and glycerol catabolism by glycerophosphate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Sn-Glycerol-1-Phosphate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of sn-glycerol-1-phosphate (G1P), a crucial precursor in the biosynthesis of archaeal membrane lipids. This document details the key enzyme involved, this compound dehydrogenase, its sources, and purification, along with protocols for the synthesis and purification of G1P for research applications.

Introduction

This compound is the stereospecific backbone of the unique ether-linked phospholipids (B1166683) found in the cell membranes of archaea.[1][2] This structural difference, known as the "lipid divide," is a fundamental characteristic distinguishing archaea from bacteria and eukaryotes, which utilize the enantiomeric sn-glycerol-3-phosphate.[2] The enzymatic synthesis of pure this compound is essential for studies on archaeal lipid biochemistry, the development of novel antibiotics targeting this pathway, and for the synthesis of archaeal lipid-based drug delivery systems.

The primary enzyme responsible for the synthesis of this compound is This compound dehydrogenase (G1PDH) (EC 1.1.1.261).[1] This NAD(P)+ dependent oxidoreductase catalyzes the reduction of dihydroxyacetone phosphate (B84403) (DHAP) to this compound.[1][3]

The Key Enzyme: this compound Dehydrogenase (G1PDH)

G1PDH is the central catalyst for the production of this compound. Understanding its properties is critical for successful synthesis.

Sources of G1PDH

The primary natural sources of G1PDH are archaea, particularly methanogens and hyperthermophiles.[3][4] The enzyme from Methanocaldococcus jannaschii has been well-characterized and is a good candidate for recombinant expression due to its thermostability.[5] Recombinant expression in Escherichia coli is a common and effective method for obtaining large quantities of the enzyme for preparative scale synthesis.[6]

Quantitative Data on G1PDH

The following table summarizes key quantitative data for G1PDH from various sources, providing a basis for comparison and selection of the optimal enzyme for a specific research need.

| Parameter | Methanobacterium thermoautotrophicum (Native) | Methanocaldococcus jannaschii (Recombinant) |

| Specific Activity (Vmax) | 617 µmol/min/mg | Not explicitly stated, but active |

| Optimal Temperature | 75°C | Activity measured at 65°C |

| Optimal pH | Near neutral | ~7.8 |

| Km for DHAP | 7.5 times smaller than for G1P | Not explicitly stated |

| Km for NAD(P)H | Not explicitly stated | 0.035 - 0.3 mM (NADPH), 0.1 - 0.45 mM (NADH) |

| Molecular Weight (Subunit) | 38 kDa | ~37 kDa |

| Native Structure | Homooctamer | Not explicitly stated |

| Cofactor | NAD(P)+ | NAD(P)+, Zn2+ |

Data compiled from multiple sources.[3][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the enzymatic synthesis of this compound.

Preparation of Dihydroxyacetone Phosphate (DHAP)

DHAP is a crucial but unstable substrate. It can be prepared from dihydroxyacetone dimer through chemical synthesis or enzymatic methods.

Chemical Synthesis from Dihydroxyacetone Dimer:

A straightforward chemical synthesis involves the conversion of dihydroxyacetone dimer to 2,2-dimethoxypropane-1,3-diol, followed by enzymatic desymmetrization, phosphorylation, and hydrolysis to yield DHAP.[7]

Protocol:

-

Conversion to 2,2-dimethoxypropane-1,3-diol: React dihydroxyacetone dimer with methanol (B129727) in the presence of an acid catalyst.

-

Enzymatic Acetylation: Desymmetrize the diol using a lipase (B570770) (e.g., lipase AK) with an acetyl donor.

-

Phosphorylation: Phosphorylate the free hydroxyl group using a suitable phosphorylating agent (e.g., dibenzyl N,N-diethylphosphoramidite followed by oxidation).

-

Deprotection and Hydrolysis: Remove the protecting groups (e.g., benzyl (B1604629) groups by hydrogenolysis) and hydrolyze the acetal (B89532) and acetate (B1210297) groups under acidic conditions to yield DHAP. The product should be assayed enzymatically to determine the concentration and used immediately or stored appropriately.[7]

Purification of Recombinant G1PDH from E. coli

This protocol is based on the expression and purification of His-tagged G1PDH from Methanocaldococcus jannaschii in E. coli.

Protocol:

-

Gene Cloning and Expression:

-

Clone the gene encoding G1PDH into an expression vector with an N-terminal His-tag (e.g., pET vector).[5]

-

Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 20°C) for several hours or overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged G1PDH with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Further Purification (Optional):

-

For higher purity, the eluted fraction can be further purified by size-exclusion chromatography to remove aggregates and any remaining contaminants.

-

-

Enzyme Characterization:

-

Determine the protein concentration (e.g., by Bradford assay) and assess purity by SDS-PAGE.

-

Measure the specific activity of the purified enzyme.

-

Enzymatic Synthesis of this compound

This protocol describes the enzymatic reaction for the synthesis of G1P from DHAP using purified G1PDH.

Protocol:

-

Reaction Mixture: Prepare the reaction mixture containing:

-

Reaction Conditions:

-

Incubate the reaction mixture at the optimal temperature for the specific G1PDH used (e.g., 65°C for the enzyme from M. jannaschii).[5]

-

Monitor the reaction progress by measuring the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.

-

-

Reaction Termination:

-

Once the reaction has reached completion (or the desired conversion), terminate the reaction by heat inactivation of the enzyme (if thermostable) or by adding a denaturing agent (e.g., perchloric acid followed by neutralization).

-

Purification of this compound

The synthesized G1P can be purified from the reaction mixture using anion-exchange chromatography.

Protocol:

-

Sample Preparation:

-

Remove the denatured enzyme from the terminated reaction mixture by centrifugation.

-

Adjust the pH of the supernatant to the appropriate range for binding to the anion-exchange resin.

-

-

Anion-Exchange Chromatography:

-

Load the sample onto a strong anion-exchange column (e.g., a quaternary ammonium-based resin) pre-equilibrated with a low-salt buffer.

-

Wash the column with the equilibration buffer to remove unbound components (e.g., NAD(P)+).

-

Elute the bound this compound using a linear gradient of a high-salt buffer (e.g., NaCl or ammonium (B1175870) bicarbonate).

-

-

Analysis and Desalting:

-

Analyze the collected fractions for the presence of G1P using a suitable method (e.g., an enzymatic assay or HPLC).

-

Pool the fractions containing pure G1P.

-

Desalt the pooled fractions, if necessary, by dialysis or using a desalting column.

-

Lyophilize the final product to obtain a stable powder.

-

Visualizations

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Archaeal Lipid Biosynthesis Pathway

Caption: Simplified pathway of archaeal lipid biosynthesis starting from DHAP.

Role in Signaling Pathways

Currently, there is limited evidence to suggest a direct role for this compound in cell signaling pathways in the same manner as its enantiomer, sn-glycerol-3-phosphate, or other lipid-derived second messengers. Its primary and well-established role is as a fundamental building block for the synthesis of the unique membrane lipids in archaea.[8] The biosynthesis of these lipids is crucial for the survival of archaea in their often extreme environments.

Conclusion

The enzymatic synthesis of this compound provides a reliable and stereospecific method for obtaining this important molecule for research purposes. By utilizing recombinant this compound dehydrogenase, researchers can produce sufficient quantities of G1P for a variety of applications, from biochemical and biophysical studies of archaeal membranes to the development of novel therapeutic strategies. The protocols and data presented in this guide offer a solid foundation for scientists and professionals working in this exciting area of research.

References

- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Glycerol 1-phosphate - Wikipedia [en.wikipedia.org]

- 3. Purification and properties of this compound dehydrogenase from Methanobacterium thermoautotrophicum: characterization of the biosynthetic enzyme for the enantiomeric glycerophosphate backbone of ether polar lipids of Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-Forming Activities in Archaea: Separation of Archaeal Phospholipid Biosynthesis and Glycerol Catabolism by Glycerophosphate Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme this compound Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anaerobic sn-glycerol-3-phosphate dehydrogenase of Escherichia coli. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sn-glycerol-1-phosphate: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of sn-glycerol-1-phosphate (G1P), a pivotal molecule in the biochemistry of the domain Archaea. As the stereoisomeric counterpart to the more commonly known sn-glycerol-3-phosphate (G3P) found in Bacteria and Eukarya, G1P forms the backbone of the unique ether-linked membrane lipids that characterize archaea. This document details the fundamental chemical characteristics of G1P, its stability under various conditions, and its established biosynthetic pathway. Furthermore, it explores the current understanding of its limited role as a signaling molecule and provides detailed experimental protocols for its synthesis, analysis, and handling. This guide is intended to be a valuable resource for researchers in biochemistry, microbiology, and drug development who are investigating archaeal lipid metabolism and the unique properties of its components.

Chemical Properties

This compound is a chiral molecule with the phosphate (B84403) group esterified to the sn-1 position of the glycerol (B35011) backbone. Its distinct stereochemistry is a defining feature that differentiates archaeal lipids from those of bacteria and eukaryotes.[1][2][3]

General Properties

A summary of the general chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | [(2S)-2,3-dihydroxypropyl] dihydrogen phosphate | [4] |

| Synonyms | L-glycerol-1-phosphate, D-glycerol-3-phosphate, L-α-glycerophosphate | [4] |

| Chemical Formula | C₃H₉O₆P | [5] |

| Molecular Weight | 172.07 g/mol | [5] |

| Appearance | Colorless (in solution) | [1] |

| Predicted pKa | 1.84 ± 0.10 | [6] |

Solubility

Stability

The stability of this compound is a critical consideration for its handling, storage, and experimental use. Like other phosphate esters, its stability is influenced by factors such as pH, temperature, and the presence of enzymes.

-

pH Stability: Phosphate esters are generally most stable in neutral to slightly alkaline conditions. They are susceptible to hydrolysis under both acidic and strongly alkaline conditions. While specific kinetic data for the hydrolysis of this compound across a range of pH values is not extensively published, the hydrolysis of the related glycerol-3-phosphate has been shown to be pH-dependent, with increased rates at lower pH values.[9]

-

Temperature Stability: Elevated temperatures can accelerate the rate of hydrolysis and degradation of phosphate esters.[10] For long-term storage, it is recommended to keep this compound solutions frozen at -20°C or below to minimize degradation.

-

Enzymatic Stability: this compound is a substrate for specific enzymes, most notably this compound dehydrogenase, which catalyzes its reversible oxidation to dihydroxyacetone phosphate (DHAP).[11] It can also be a substrate for various phosphatases that can hydrolyze the phosphate group.

Biosynthesis and Biological Role

The primary and well-established biological role of this compound is as the foundational building block for the membrane lipids of archaea.[3][12]

Biosynthesis Pathway

This compound is synthesized from the glycolysis intermediate dihydroxyacetone phosphate (DHAP) through a reduction reaction catalyzed by the enzyme This compound dehydrogenase (G1PDH) .[7][11] This enzyme is unique to archaea and utilizes NADH or NADPH as a reducing equivalent.[11]

Figure 1: Biosynthesis of this compound.

This stereospecific synthesis is a key metabolic step that defines the fundamental difference in membrane lipid composition between archaea and the other domains of life.[3]

Role in Archaeal Lipids

In archaea, this compound serves as the backbone for the assembly of ether-linked lipids.[12] Isoprenoid chains are attached to the sn-2 and sn-3 positions of the glycerol backbone via ether bonds, which are chemically more stable than the ester bonds found in bacterial and eukaryotic lipids. This structural feature is thought to be an adaptation to the extreme environments that many archaea inhabit.

Signaling Pathways

While other phosphorylated glycerol derivatives, such as lysophosphatidic acid, and other lipid-derived molecules, like sphingosine-1-phosphate, are well-established signaling molecules with dedicated receptors and downstream pathways, the role of this compound as a direct extracellular or intracellular signaling molecule is not well-documented in the current scientific literature.[13][14] Its primary function appears to be structural, serving as a precursor for membrane lipid synthesis. Further research is required to investigate any potential signaling roles for this molecule.

Experimental Protocols

The following sections provide detailed methodologies for the chemical synthesis and analysis of this compound.

Chemical Synthesis of this compound

This protocol is a generalized procedure based on methods described in the literature for the phosphorylation of protected glycerol derivatives.[15][16][17]

Materials:

-

(R)-(-)-2,3-O-Isopropylideneglycerol

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (B92270) (anhydrous)

-

Triethylamine (B128534) (anhydrous)

-

Dry dichloromethane (B109758) (DCM)

-

Hydrochloric acid (HCl)

-

Dowex 50W-X8 resin (H⁺ form)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Protection of Glycerol: Start with a commercially available protected glycerol derivative, such as (R)-(-)-2,3-O-Isopropylideneglycerol, to ensure the correct stereochemistry.

-

Phosphorylation:

-

Dissolve the protected glycerol in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine under an inert atmosphere (e.g., argon or nitrogen) and cool to 0°C.

-

Slowly add a stoichiometric amount of phosphorus oxychloride (POCl₃) dropwise to the cooled solution while stirring.

-

Allow the reaction to proceed at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Hydrolysis of the Phosphodichloridate:

-

Carefully quench the reaction by the slow addition of water or an aqueous solution of a weak base (e.g., sodium bicarbonate).

-

Extract the phosphorylated product into an organic solvent.

-

-

Deprotection:

-

Remove the isopropylidene protecting group by acidic hydrolysis (e.g., with dilute HCl in an aqueous/organic solvent mixture).

-

Monitor the deprotection by TLC.

-

-

Purification:

-

Neutralize the reaction mixture and remove the solvents under reduced pressure.

-

Purify the resulting this compound using ion-exchange chromatography (e.g., Dowex 50W-X8 resin) followed by silica gel column chromatography to remove any remaining impurities.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR spectroscopy and mass spectrometry.

Figure 2: Workflow for the chemical synthesis of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound requires derivatization to increase its volatility. A common method is silylation.[18][19]

Materials:

-

This compound sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Lyophilize the aqueous sample containing this compound to complete dryness.

-

Derivatization:

-

To the dried sample, add a mixture of anhydrous pyridine and BSTFA with 1% TMCS.

-

Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete silylation of the hydroxyl and phosphate groups.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions:

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 50-650) to detect the characteristic fragments of the silylated this compound.

-

-

-

Data Analysis: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. The mass spectrum will show characteristic fragments resulting from the loss of trimethylsilyl (B98337) groups.

Figure 3: Workflow for the GC-MS analysis of this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, often coupled with mass spectrometry for sensitive detection. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable mode for retaining and separating this polar analyte.[18]

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (for mobile phase)

-

HPLC system with a HILIC column

-

Mass spectrometer (optional, for HPLC-MS)

Procedure:

-

Sample Preparation: Dilute the sample in a solvent compatible with the initial mobile phase conditions (e.g., a high percentage of acetonitrile).

-

HPLC Analysis:

-

Column: A HILIC column (e.g., silica-based with a polar stationary phase).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate). Start with a high percentage of acetonitrile and gradually increase the aqueous component to elute the polar analytes.

-

Flow Rate: A typical flow rate for analytical HILIC is 0.2-0.5 mL/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 30-40°C) for reproducible retention times.

-

Detection: If not using a mass spectrometer, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used for detection, as this compound lacks a strong UV chromophore.

-

-

HPLC-MS Analysis (for enhanced sensitivity and specificity):

-

Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

MS Conditions:

-

Ionization Mode: Negative ion mode is typically preferred for detecting the deprotonated molecule [M-H]⁻.

-

Data Acquisition: Operate in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for qualitative analysis.

-

-

-

Data Analysis: Identify and quantify the this compound peak based on its retention time and, if using MS, its mass-to-charge ratio.

Conclusion

This compound is a molecule of fundamental importance to the domain Archaea, serving as the stereochemically distinct cornerstone of their membrane lipids. Its chemical properties, particularly its chirality and the ether linkages it forms with isoprenoid chains, are key to the unique characteristics of archaeal membranes. While its biosynthetic pathway is well-understood, further research is needed to fully elucidate its stability profile under various conditions and to explore any potential roles beyond its structural function, particularly in the realm of cell signaling. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, analyze, and further investigate this intriguing molecule. As our understanding of the archaeal domain continues to grow, so too will our appreciation for the central role of this compound in the biology of these fascinating organisms.

References

- 1. Glycerol 1-phosphate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-alpha-Glycerophosphate | C3H9O6P | CID 439276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. This compound-Forming Activities in Archaea: Separation of Archaeal Phospholipid Biosynthesis and Glycerol Catabolism by Glycerophosphate Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The hydrolysis of glycerol-3-phosphate into glycerol in cardiac tissue: possible consequences for the validity of glycerol release as a measure of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of the thermal decomposition mechanism of glycerol: the combination of a theoretical study based on the Minnesota functional and experimental support - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme this compound Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid - Wikipedia [en.wikipedia.org]

- 14. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ddescholar.acemap.info [ddescholar.acemap.info]

- 16. researchgate.net [researchgate.net]

- 17. EP2389348B1 - Process for the synthesis of beta glycerol phosphate - Google Patents [patents.google.com]

- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 19. researchgate.net [researchgate.net]

The Enantiomeric Keystone: A Technical Guide to the Role of sn-Glycerol-1-Phosphate in Origin of Life Theories

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The emergence of cellular life necessitated the formation of stable, semi-permeable compartments. Central to this event is the origin of phospholipids, the primary components of cell membranes. A profound divergence in the biosphere is observed in the stereochemistry of the glycerol (B35011) phosphate (B84403) backbone of these lipids. While Bacteria and Eukaryotes utilize sn-glycerol-3-phosphate (G3P), Archaea employ its enantiomer, sn-glycerol-1-phosphate (G1P). This "lipid divide" raises fundamental questions about the nature of the Last Universal Common Ancestor (LUCA) and the prebiotic pathways that could have led to this stereochemical bifurcation. This technical guide provides an in-depth examination of the role of this compound in origin of life theories, detailing its prebiotic synthesis, its significance in the formation of early membranes, and the enzymatic pathways that underscore the lipid divide. We present quantitative data from key studies, detailed experimental protocols for prebiotic synthesis, and logical diagrams to illustrate the core concepts and pathways.

The Glycerol Phosphate Asymmetry Problem

The fundamental structural difference between the membranes of Archaea and those of Bacteria and Eukaryotes lies in the chirality of the glycerol phosphate backbone and the nature of the attached hydrocarbon chains.[1]

-

Archaea: Membranes are composed of isoprenoid chains linked to this compound via ether bonds.[1][2]

-

Bacteria and Eukaryotes: Membranes consist of fatty acids linked to sn-glycerol-3-phosphate via ester bonds.[1][2]

This stereochemical mirror image, known as the "lipid divide" or "glycerol phosphate asymmetry," is a cornerstone of evolutionary biology.[3] Three primary hypotheses have been proposed to explain its origin[4][5]:

-

Non-chiral Ancestry: The first protocells may have used a non-chiral or racemic (a mixture of both G1P and G3P) membrane composition. The evolution of stereospecific enzymes—this compound dehydrogenase (G1PDH) in the archaeal lineage and sn-glycerol-3-phosphate dehydrogenase (G3PDH) in the bacterial/eukaryotic lineage—would have later locked in the respective enantiomers.[4]

-

G1P-first or G3P-first: One enantiomer may have been prebiotically favored, with the other emerging later. The unique stability of archaeal ether-linked lipids in extreme environments is sometimes cited as an argument for an early archaeal-like membrane.[4]

-

Independent Emergence: The two distinct types of membranes may have arisen independently in two separate lineages that later contributed to the modern domains of life.

The resolution of this problem is key to understanding the nature of LUCA and the early diversification of life.

Prebiotic Synthesis of Glycerol Phosphates

For G1P to be a component of the first membranes, its formation must be plausible under early Earth conditions. Research has demonstrated several potential pathways for the abiotic phosphorylation of glycerol.

Mineral-Catalyzed Phosphorylation

Minerals are proposed to have played a significant role as catalysts on the early Earth.[4] Numerous studies have shown that various minerals can facilitate the phosphorylation of glycerol in aqueous environments, often under hydrothermal conditions or with the aid of condensing agents like urea (B33335).[6]

Cyanosulfidic Protometabolism

A more integrated model, proposed by Sutherland and colleagues, suggests a common chemical origin for ribonucleotides, amino acids, and lipid precursors from hydrogen cyanide (HCN) and its derivatives.[7][8] In this "cyanosulfidic protometabolism," glyceraldehyde, an intermediate in RNA precursor synthesis, can be isomerized to dihydroxyacetone (DHA).[8] Subsequent reduction of DHA yields glycerol, which can then be phosphorylated to produce glycerol-1-phosphate.[7][8] This model elegantly links the emergence of genetic, catalytic, and compartmentalizing molecules.

Quantitative Data Summary

The efficiency of prebiotic synthesis and the stability of the resulting products are critical for assessing the viability of these theories. The following tables summarize key quantitative data from relevant studies.

Table 1: Yields of Glycerol Phosphates in Prebiotic Simulation Experiments

| Phosphate Source | Solvent/Conditions | Catalyst | Condensing Agent | Temp. (°C) | Duration | Total GP Yield (%) | Reference |

| NH₄H₂PO₄ | Aqueous | None | Urea | 65-70 | 3 days | 5 - 10 | [6] |

| NH₄H₂PO₄ | Aqueous | Kaolinite | Urea | 65-70 | 3 days | ~55 | [6][9] |

| NH₄H₂PO₄ | Aqueous | Hematite | Urea | 65-70 | 3 days | ~30 | [6][9] |

| NH₄H₂PO₄ | Aqueous | Olivine | Urea | 65-70 | 3 days | ~25 | [6][9] |

| Trimetaphosphate | Glycerol-Choline Cl DES | Kaolinite | None | 85 | 7 days | 76 | [10] |

| NaH₂PO₄ (Pi) | Cyanosulfidic System (reduction of dihydroxyacetone) | Cu(I)/Cu(II) | None | 35 | - | 31 (from glycerol) | [7] |

| Schreibersite (Fe₃P) | Aqueous (N₂ atm) | None (reactant) | None | 65 | 2-3 days | 2 - 5 | [11] |

Note: GP (Glycerol Phosphate) yields often represent a mixture of isomers (G1P, G2P, G3P). DES (Deep Eutectic Solvent).

Table 2: Stability and Kinetic Parameters of Glycerol Phosphate and Related Enzymes

| Parameter | Molecule/Enzyme | Condition | Value | Reference |

| Decomposition Half-life (t½) | Glycerol Phosphate (GP) | Aqueous, pH 8-8.5, 65-70°C (unsealed) | ~7.8 days | [5][6] |

| Kₘ for DHAP | Methanocaldococcus jannaschii G1PDH | pH 7.5, 0.15 mM NADPH | 0.24 ± 0.02 mM | [12] |

| Kₘ for NADPH | Methanocaldococcus jannaschii G1PDH | pH 7.5, 10 mM DHAP | 0.038 ± 0.003 mM | [12] |

| Kₘ for NADH | Methanocaldococcus jannaschii G1PDH | pH 7.5, 10 mM DHAP | 0.15 ± 0.01 mM | [12] |

| Kₘ for G3P | Mycobacterium tuberculosis GAPDH (G3PDH activity) | - | Varies with NAD⁺ concentration | [4][13] |

| Kₘ for NAD⁺ | Mycobacterium tuberculosis GAPDH (G3PDH activity) | - | Varies with G3P concentration | [4][13] |

Note: DHAP (Dihydroxyacetone phosphate), G3P (Glyceraldehyde-3-phosphate). Enzyme kinetics are highly dependent on specific assay conditions.

Modern Biosynthesis of G1P and G3P

In modern organisms, the synthesis of G1P and G3P is strictly controlled by stereospecific enzymes that reduce dihydroxyacetone phosphate (DHAP), a central intermediate in glycolysis.[3]

-

This compound Dehydrogenase (G1PDH): Found in Archaea, this enzyme catalyzes the reduction of DHAP to G1P.[2] Kinetic studies on G1PDH from various archaea, such as Methanocaldococcus jannaschii and Aeropyrum pernix, reveal a preference for NADPH as a coenzyme and follow an ordered bi-bi reaction mechanism.[1][12]

-

sn-Glycerol-3-Phosphate Dehydrogenase (G3PDH): Found in Bacteria and Eukaryotes, this non-homologous enzyme reduces DHAP to G3P.[3]

The evolution of these two distinct enzymes from a common metabolic precursor (DHAP) is the biochemical basis of the lipid divide.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of prebiotic glycerol phosphate synthesis.

Protocol: Mineral-Catalyzed Aqueous Phosphorylation of Glycerol

This protocol is based on the methodology described by Gull and Pasek (2021).[6] It is designed to test the catalytic activity of various minerals in the phosphorylation of glycerol using urea as a condensing agent.

Materials:

-

Glycerol (C₃H₈O₃)

-

Ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄)

-

Urea (CH₄N₂O)

-

Deionized (DI) water

-

Mineral catalyst (e.g., kaolinite, hematite, olivine, quartz powder), finely ground (0.5 g per reaction)

-

15 mL glass vials with screw caps

-

Stir plate and stir bars

-

Oven or heating block capable of maintaining 65-70°C

-

pH meter

-

³¹P-NMR spectrometer for analysis

Procedure:

-

Reaction Mixture Preparation: In a 15 mL glass vial, combine 1.2 g (13 mmoles) of glycerol, 0.15 g (1.3 mmoles) of ammonium dihydrogen phosphate, and 0.2 g (3.3 mmoles) of urea.

-

Dissolution: Add 5 mL of DI water to the vial. Add a small stir bar and stir the mixture at room temperature until all solids are completely dissolved, forming a clear solution.

-

Catalyst Addition: Add 0.5 g of the selected mineral catalyst to the solution.

-

pH Measurement: Measure and record the initial pH of the reaction mixture. The typical initial pH should be between 8.0 and 8.5.[6]

-

Heating: Tightly cap the vial to prevent evaporation. Place the vial in an oven or on a heating block set to 65-70°C.

-

Incubation: Heat the reaction mixture for a period of 3 to 7 days.

-

Sample Preparation for Analysis: After the incubation period, allow the vial to cool to room temperature. Centrifuge the sample to pellet the mineral catalyst. Carefully extract the supernatant for analysis.

-

Analysis: Analyze the supernatant using ³¹P-NMR spectroscopy to identify and quantify the various phosphorylated products (glycerol-1-phosphate, glycerol-2-phosphate, cyclic glycerol monophosphate, diphosphates) and remaining inorganic phosphate. Compare the spectra to known standards.

Protocol: Phosphorylation in a Non-Aqueous Deep Eutectic Solvent (DES)

This protocol is adapted from Gull et al. (2017) and demonstrates phosphorylation in a low-water-activity environment.[10][14]

Materials:

-

Choline (B1196258) chloride (C₅H₁₄ClNO)

-

Glycerol (C₃H₈O₃)

-

Phosphate source (e.g., sodium trimetaphosphate, Na₃P₃O₉)

-

Silicate (B1173343) catalyst (e.g., kaolinite clay or quartz sand)

-

High-temperature oven or heating block (85°C)

-

Reaction vials

-

³¹P-NMR spectrometer and Mass Spectrometer (MS) for analysis

Procedure:

-

DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and glycerol in a 1:2.5 molar ratio. Heat gently if necessary to form a homogenous liquid.

-

Reaction Setup: In a reaction vial, combine the phosphate source with the DES. Add the silicate catalyst.

-

Heating: Seal the vial and place it in an oven set to 85°C for one week.

-